

An In-Depth Technical Guide to Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Ethyl 1-fluoro-2-oxocyclohexanecarboxylate</i>
Cat. No.:	B1609971

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Cyclohexane Scaffolds

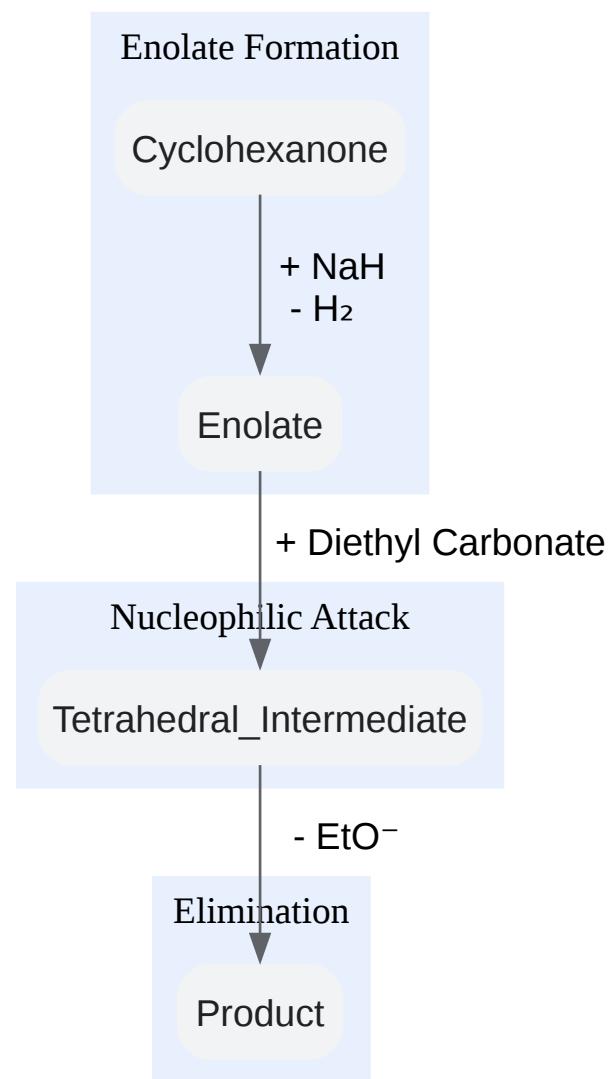
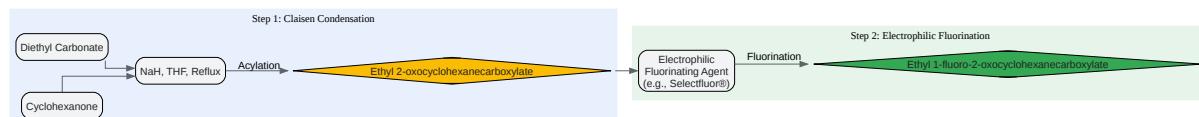
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. The highly electronegative nature of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When incorporated into a cyclohexane ring, a common motif in pharmacologically active compounds, fluorine can enforce specific conformations and create unique electronic environments. This guide focuses on a key fluorinated building block, **Ethyl 1-fluoro-2-oxocyclohexanecarboxylate** (CAS Number: 1578-70-7), a versatile intermediate for the synthesis of complex and potentially therapeutic agents.^[1] This document will provide a comprehensive overview of its synthesis, properties, and handling, designed to empower researchers in its effective application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application in research and development.

Property	Value	Reference
CAS Number	1578-70-7	[1]
Molecular Formula	C ₉ H ₁₃ FO ₃	[1]
Molecular Weight	188.20 g/mol	[1]
Appearance	Liquid	[2]
Purity	≥95%	[2]
Storage Temperature	2-8°C, Sealed in dry conditions	[1]
Topological Polar Surface Area (TPSA)	43.37 Å ²	[1]
LogP	1.4009	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	2	[1]

Spectroscopic Data:



While a comprehensive public database of the spectra for **Ethyl 1-fluoro-2-oxocyclohexanecarboxylate** is not readily available, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

- ¹H NMR: The spectrum would be expected to show a triplet for the ethyl ester's methyl group (~1.3 ppm) and a quartet for the methylene group (~4.3 ppm). The cyclohexyl protons would appear as complex multiplets in the region of 1.6-2.7 ppm. The presence of the fluorine atom would introduce additional complexity through H-F coupling.
- ¹³C NMR: The carbonyl carbons of the ketone and ester would be expected in the downfield region of the spectrum. The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant.

- ^{19}F NMR: A single resonance would be expected, with its chemical shift and coupling to adjacent protons providing valuable structural information.
- IR Spectroscopy: Characteristic peaks would include a strong absorption for the C=O stretch of the ketone and the ester group (typically in the $1710\text{-}1750\text{ cm}^{-1}$ region) and a C-F stretching vibration.
- Mass Spectrometry: The molecular ion peak (M^+) would be expected at $\text{m/z } 188.20$. Fragmentation patterns would likely involve the loss of the ethoxy group (-45) and carbon monoxide (-28).

Synthesis Pathway: A Two-Stage Approach

The synthesis of **ethyl 1-fluoro-2-oxocyclohexanecarboxylate** is conceptually a two-step process, beginning with the formation of the non-fluorinated precursor followed by a regioselective electrophilic fluorination.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemscene.com [chemscene.com]
- 2. Ethyl 1-fluoro-2-oxocyclohexanecarboxylate | 1578-70-7 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Ethyl 1-fluoro-2-oxocyclohexanecarboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1609971#cas-number-for-ethyl-1-fluoro-2-oxocyclohexanecarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com